molecular formula C17H11ClN2OS3 B2597655 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 330201-92-8

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2597655
CAS No.: 330201-92-8
M. Wt: 390.92
InChI Key: VCHHLUSIQRRZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 2-(methylthio)benzo[d]thiazole moiety via a carboxamide bridge. This structure is characterized by:

  • A chloro substituent at the 3-position of the benzo[b]thiophene ring.
  • A methylthio group at the 2-position of the benzo[d]thiazole ring.
  • A molecular formula of C₁₇H₁₂ClN₃OS₃ and a calculated molecular weight of 405.96 g/mol.

For instance, derivatives of benzo[b]thiophene-2-carboxamide have been investigated for antimicrobial, anticancer, and cereblon (CRBN)-modulating activities .

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS3/c1-22-17-20-11-7-6-9(8-13(11)24-17)19-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHLUSIQRRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene.

    Introduction of Chlorine: Chlorination of the benzo[b]thiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is synthesized separately through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the chlorinated benzo[b]thiophene core with the benzo[d]thiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds related to 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide in antiviral applications. For instance, derivatives of benzothiazole and thiophene have shown promising activity against various viruses, including Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV). These compounds are being investigated for their ability to inhibit key viral enzymes, such as NS3/4A protease, which is crucial for viral replication .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Chlorinated derivatives of benzothiophene, similar to the target compound, have demonstrated effectiveness as neurotoxin inhibitors and possess broad-spectrum antimicrobial activity. Studies indicate that modifications at the C3 position of benzothiophene can enhance these properties, making it a focal point for developing new antimicrobial agents .

Synthesis Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. A typical synthesis pathway includes:

StepReaction ConditionsYield
1Reaction with triethylamine in dichloromethane at -10 to 0°C92%
2Chlorination using sodium hypochlorite under mild conditionsVariable
3Coupling reactions with various amines or carboxylic acidsHigh

These steps illustrate the versatility in synthesizing this compound and its analogs, which can be tailored for specific biological activities .

Study on Antiviral Efficacy

A recent study published in MDPI explored the efficacy of benzothiazole derivatives against HCV. The study found that certain derivatives exhibited an EC50 value significantly lower than existing antiviral agents, indicating a higher potency . This suggests that compounds like this compound could be developed into effective antiviral therapies.

Antimicrobial Activity Evaluation

In another study focusing on the antimicrobial properties of benzothiazole derivatives, researchers reported a 99.7% removal efficiency of benzothiazole compounds in vegetated treatment wetlands, demonstrating their potential in environmental applications as well . This highlights the dual utility of such compounds in both medicinal and environmental contexts.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (405.96 g/mol) due to its methylthio group and additional sulfur atoms. In contrast, compound 7g () is lighter (320.75 g/mol) owing to its pyrrolidinone substituent . Nitro-group-containing analogs (e.g., 86, 7q, 11) exhibit intermediate molecular weights (357–488 g/mol), influenced by electronegative nitro moieties .

Biological Activities: Nitro-substituted analogs (e.g., 86, 7q) demonstrate antimicrobial and cytotoxic activities, likely due to electron-withdrawing groups enhancing target binding .

Thermal Stability :

  • Analogs like 7q and 7r () exhibit sharp melting points (166–239°C), suggesting crystalline stability. The target compound’s melting point is unreported but may vary based on substituent polarity .

Biological Activity

The compound 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a member of the thiazole and thiophene family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H12ClN2O1S2\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_1\text{S}_2

Key Features

  • Chloro Group : Often contributes to the compound's reactivity and biological activity.
  • Methylthio Group : Enhances solubility and may influence interactions with biological targets.
  • Benzothiazole and Benzothiophene Moieties : Known for their roles in various pharmacological activities.

Research indicates that thiazole derivatives, including this compound, interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Antioxidant Properties : They exhibit significant antioxidant activity, which can protect cells from oxidative stress .
  • Antimicrobial Activity : Some studies report that these compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections .

Antitumor Activity

Several studies have documented the antitumor effects of thiazole derivatives. For instance:

  • A study demonstrated that a related compound significantly inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent cytotoxicity .
  • The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Thiazole derivatives have shown promise in reducing inflammation:

  • Research indicates that these compounds can lower levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties:

  • In vitro studies have shown activity against several bacterial strains, suggesting potential use as an antibiotic agent .

Case Studies

  • Cancer Cell Line Study :
    • A recent study assessed the cytotoxic effects of a related thiazole derivative on multiple human cancer cell lines. The results indicated a significant reduction in cell viability with a notable selectivity for cancerous cells over normal cells .
  • Inflammation Model :
    • In an animal model of inflammation, administration of a thiazole derivative resulted in reduced swelling and pain compared to controls, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntitumor, anti-inflammatory
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamideStructureAntimicrobial, anticancer
2-MethylbenzothiazoleStructureMonoamine oxidase inhibition

Unique Attributes

The unique combination of methylthio and chloro groups in this compound may confer distinct biological activities compared to other benzothiazole derivatives. This specificity can lead to enhanced efficacy in targeted therapies.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Benzo[b]thiophene C-2 carbonyl at δ ~160–165 ppm .
    • Methylthio (S–CH₃) protons at δ ~2.5 ppm (singlet) .
    • Aromatic protons in the thiazole and thiophene rings (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C–S (~680 cm⁻¹) .

How can researchers resolve discrepancies in spectral data during analog synthesis?

Advanced
Contradictions often arise from regioisomers or residual solvents. Strategies:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .
  • Variable-Temperature NMR : Resolve dynamic effects in hindered rotamers (e.g., amide bonds) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation .
  • Comparative Analysis : Cross-reference with analogs (e.g., nitro vs. methoxy substituents) to identify anomalous peaks .

What structural modifications enhance antimicrobial activity, and how are structure-activity relationships (SAR) validated?

Q. Advanced

  • Nitrothiazole Derivatives : Analogues with 5-nitrothiazole substituents show 2–4× improved MIC values against S. aureus (2–8 µg/mL) compared to parent compounds .
  • Thiophene Ring Fluorination : Introducing 6-fluoro groups increases lipophilicity, enhancing membrane penetration .
  • Validation :
    • In Vitro Assays : Broth microdilution (CLSI guidelines) and time-kill studies .
    • Mechanistic Studies : Fluorescence microscopy to assess membrane disruption .

How should a SAR study be designed to identify critical pharmacophores?

Q. Advanced

  • Systematic Modifications :
    • Core Scaffold : Compare benzo[b]thiophene vs. benzofuran analogs .
    • Substituent Libraries : Vary electron-withdrawing (Cl, NO₂) and donating (OCH₃) groups at C-3/C-6 positions .
  • Computational Tools :
    • DFT Calculations : Map electrostatic potential surfaces to predict binding sites .
    • Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) .

What strategies mitigate regioselectivity challenges in thiazole-functionalized analogs?

Q. Advanced

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block competing amine sites during cyclization .
  • Catalytic Control : Pd-mediated cross-coupling ensures selective C–S bond formation .
  • Stepwise Synthesis : Pre-form thiazole rings before coupling to benzo[b]thiophene (e.g., via HATU activation) .

How can multi-step synthesis yields be improved for benzothiophene-carboxamides?

Q. Advanced

  • Purification : Replace column chromatography with preparative HPLC (C18 columns, MeOH/H₂O gradients) to recover >90% purity .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 80°C, 300 W) .
  • Byproduct Minimization : Add molecular sieves to absorb water in coupling reactions .

Which in vitro models are optimal for mechanistic studies of antimicrobial action?

Q. Advanced

  • Biofilm Assays : Use Calgary biofilm devices to assess eradication efficacy .
  • Proteomic Profiling : LC-MS/MS to identify bacterial protein targets post-treatment .
  • Resistance Studies : Serial passage in sub-MIC concentrations to track mutation rates .

How do electronic effects of substituents influence cross-coupling reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (Cl, NO₂) : Activate aryl halides toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may deactivate thioether sulfur .
  • Steric Effects : Bulky substituents at C-6 hinder rotation, favoring planar transition states in amide bond formation .

What computational approaches predict ADMET properties, and how reliable are they?

Q. Advanced

  • Tools : SwissADME for bioavailability radar plots, ProTox-II for toxicity .
  • Limitations : Overestimation of metabolic stability due to lack of thioether-specific cytochrome P450 models. Validate with:
    • Hepatic Microsome Assays : Measure t₁/₂ in human liver microsomes .
    • Caco-2 Permeability : Correlate computed logP with experimental Papp values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.